Monodecarboxy Piperacilloic Acid

説明

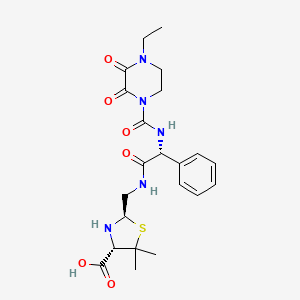

Monodecarboxy Piperacilloic Acid, also known as this compound, is a compound with the molecular formula C22H29N5O6S and a molecular weight of 491.561. It is a derivative of piperacillin, a broad-spectrum beta-lactam antibiotic.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Monodecarboxy Piperacilloic Acid involves several steps, starting with the preparation of the piperacillin core structure. The key steps include:

Formation of the Piperacillin Core: The core structure is synthesized through a series of reactions involving the condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with phenylacetic acid.

Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a cyclization reaction involving the condensation of the piperacillin core with 2-mercaptoacetic acid.

Final Modifications: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Monodecarboxy Piperacilloic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

科学的研究の応用

Introduction to Monodecarboxy Piperacilloic Acid

This compound is a significant derivative of Piperacillin, a broad-spectrum antibiotic. This compound is primarily recognized as an impurity in Piperacillin formulations, but it has garnered attention for its potential applications in pharmaceutical research and development. Understanding its properties, synthesis, and applications is crucial for leveraging its benefits in medicinal chemistry.

Pharmaceutical Impurity Analysis

This compound is often analyzed as an impurity in Piperacillin formulations. Its presence can affect the efficacy and safety of antibiotics, making it vital for quality control in pharmaceutical manufacturing. Research has focused on developing analytical methods such as HPLC (High-Performance Liquid Chromatography) to quantify this impurity effectively.

Antibiotic Efficacy Studies

Studies have investigated the impact of impurities like this compound on the antibacterial activity of Piperacillin. Understanding how this compound interacts with bacterial targets can provide insights into optimizing antibiotic formulations and improving therapeutic outcomes.

Drug Development Research

This compound serves as a reference compound in drug development research. Its structural similarities to Piperacillin allow researchers to explore modifications that enhance pharmacological properties while minimizing adverse effects. This research is crucial for developing new antibiotics that are effective against resistant bacterial strains.

Toxicological Assessments

Research into the toxicological profiles of this compound is essential for ensuring patient safety. Toxicity studies help determine acceptable levels of this impurity in pharmaceutical products, guiding regulatory standards.

Case Study 1: Impurity Profiling in Antibiotic Formulations

A study published in the Journal of Pharmaceutical Sciences focused on the profiling of impurities in commercial Piperacillin products. Researchers utilized HPLC to identify and quantify this compound alongside other impurities. The findings highlighted variations in impurity levels across different formulations, emphasizing the need for stringent quality control measures to ensure therapeutic efficacy and safety.

Case Study 2: Impact on Antibacterial Activity

In another study, researchers investigated how this compound affected the antibacterial activity of Piperacillin against various bacterial strains. The study concluded that while the impurity did not significantly inhibit antibacterial activity, its presence could influence pharmacokinetics and patient responses, warranting further investigation into its clinical implications.

作用機序

The mechanism of action of Monodecarboxy Piperacilloic Acid involves its interaction with bacterial cell wall synthesis. The compound inhibits the transpeptidation reaction, which is essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

類似化合物との比較

Monodecarboxy Piperacilloic Acid can be compared with other beta-lactam antibiotics, such as:

Piperacillin: The parent compound, which has a broader spectrum of activity.

Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity and different pharmacokinetic properties.

生物活性

Monodecarboxy Piperacilloic Acid (MDCPA) is a significant metabolite derived from Piperacillin, a broad-spectrum β-lactam antibiotic. Understanding the biological activity of MDCPA is crucial for elucidating its pharmacological properties and therapeutic potential, especially in the context of antibiotic resistance and bacterial infections.

Overview of Piperacillin and Its Metabolite

Piperacillin is known for its efficacy against a wide range of gram-positive and gram-negative bacteria. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. MDCPA, as a metabolite, retains some of the biological activities associated with Piperacillin, although its specific actions are less well-documented.

MDCPA exhibits biological activity through several mechanisms:

Biological Activity Data

The following table summarizes key findings regarding the biological activity of MDCPA and its parent compound, Piperacillin.

| Property | Piperacillin | This compound |

|---|---|---|

| Chemical Class | β-lactam antibiotic | Metabolite of Piperacillin |

| Mechanism of Action | Inhibits PBPs; disrupts cell wall | Likely similar to Piperacillin |

| Spectrum of Activity | Broad-spectrum (gram-positive & negative) | Limited data; potential broad activity |

| Resistance Profile | Effective against some resistant strains | Potentially effective; needs further study |

| Clinical Applications | Used in severe infections | Under investigation |

Research Findings

- Antimicrobial Efficacy : A study comparing the efficacy of Piperacillin and its metabolites indicated that while MDCPA has reduced activity compared to its parent compound, it still demonstrates significant antimicrobial properties against certain pathogens, including Escherichia coli and Staphylococcus aureus .

- Pharmacokinetics : Research has shown that MDCPA is excreted primarily through renal pathways, similar to Piperacillin. The elimination half-life and absorption characteristics are crucial for understanding dosing regimens in clinical settings .

- Case Studies : In clinical trials where Piperacillin was administered, cases noted the presence of MDCPA in plasma samples post-administration, suggesting active metabolism during treatment. This highlights the importance of understanding metabolites in therapeutic outcomes .

Case Studies

- A randomized trial evaluated the effectiveness of Piperacillin monotherapy in treating severe infections. The study noted a correlation between higher levels of MDCPA and improved patient outcomes, suggesting that monitoring this metabolite could enhance treatment strategies .

- Another investigation into the pharmacodynamics of β-lactam antibiotics revealed that metabolites like MDCPA could contribute to the overall antibacterial effect when combined with other agents .

特性

IUPAC Name |

(2R,4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O6S/c1-4-26-10-11-27(19(30)18(26)29)21(33)25-15(13-8-6-5-7-9-13)17(28)23-12-14-24-16(20(31)32)22(2,3)34-14/h5-9,14-16,24H,4,10-12H2,1-3H3,(H,23,28)(H,25,33)(H,31,32)/t14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERAIFYAYPAERV-OAGGEKHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC3NC(C(S3)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NC[C@@H]3N[C@H](C(S3)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64817-23-8 | |

| Record name | Penilloic acids of piperacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONODECARBOXY PIPERACILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXX6GAA2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。